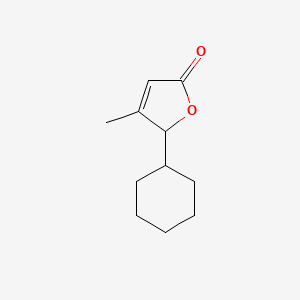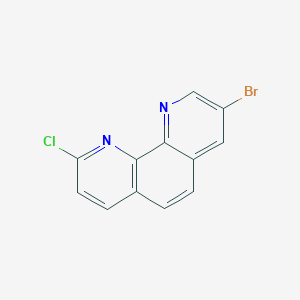![molecular formula C20H20N2S2 B14238628 2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine CAS No. 273923-10-7](/img/structure/B14238628.png)
2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-pyridylmethylthiomethyl)benzene is an organic compound that features a benzene ring substituted with two pyridylmethylthiomethyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridylmethylthiomethyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 2-pyridylmethylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-pyridylmethylthiomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Bis(2-pyridylmethylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl groups can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学的研究の応用
1,4-Bis(2-pyridylmethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,4-Bis(2-pyridylmethylthiomethyl)benzene involves its ability to coordinate with metal ions through the pyridyl and thiomethyl groups. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the metal ions involved.
類似化合物との比較
Similar Compounds
1,4-Bis(methylthio)benzene: Lacks the pyridyl groups, making it less versatile in coordination chemistry.
1,4-Bis(2-pyridyl)benzene: Lacks the thiomethyl groups, affecting its reactivity and coordination properties.
Uniqueness
1,4-Bis(2-pyridylmethylthiomethyl)benzene is unique due to the presence of both pyridyl and thiomethyl groups, which enhance its ability to form stable complexes with a variety of metal ions. This dual functionality makes it a valuable compound in both coordination chemistry and material science.
特性
CAS番号 |
273923-10-7 |
|---|---|
分子式 |
C20H20N2S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-[[4-(pyridin-2-ylmethylsulfanylmethyl)phenyl]methylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H20N2S2/c1-3-11-21-19(5-1)15-23-13-17-7-9-18(10-8-17)14-24-16-20-6-2-4-12-22-20/h1-12H,13-16H2 |
InChIキー |
YZAXSXLNNMCLLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


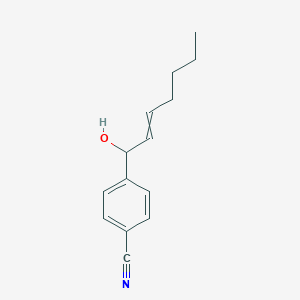
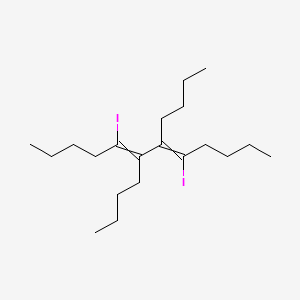
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
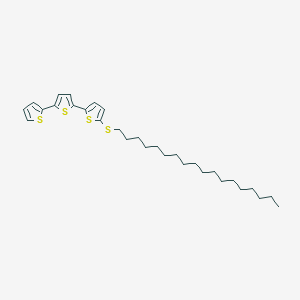

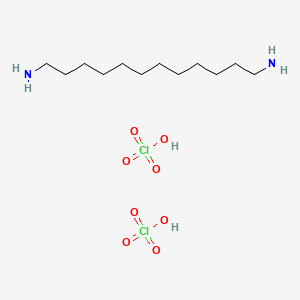
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
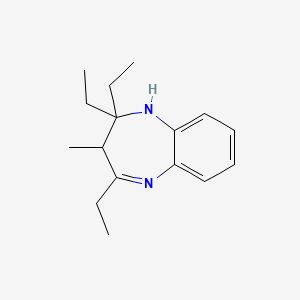
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
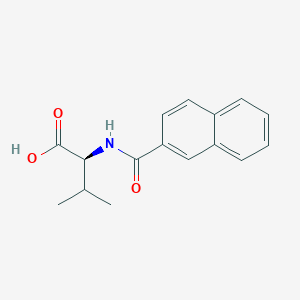
methanone](/img/structure/B14238617.png)
